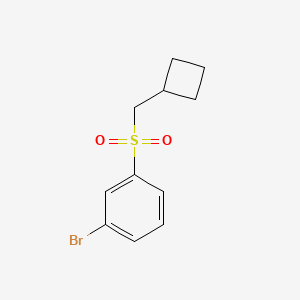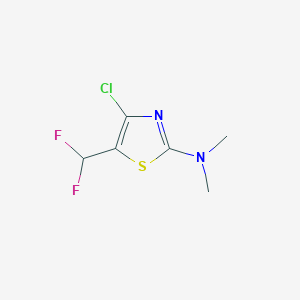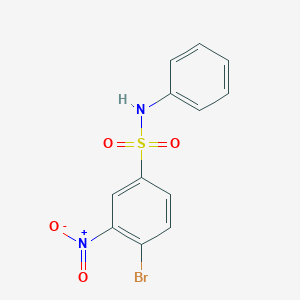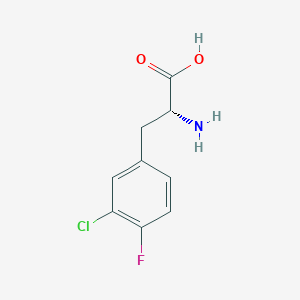![molecular formula C16H19ClN2O2 B12071297 2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine CAS No. 1980007-87-1](/img/structure/B12071297.png)
2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[2.2.1]heptane ring system with a ketone group at the 2-position, three methyl groups at the 1 and 7 positions, and an oxime functional group attached to a pyridine ring substituted with a chlorine atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Ketone Group: Oxidation of the bicyclic intermediate to introduce the ketone functionality at the 2-position.
Attachment of the Oxime Group: Conversion of the ketone to an oxime using hydroxylamine hydrochloride under acidic conditions.
Coupling with Pyridine Derivative: The oxime is then reacted with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or higher oxidation state derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Camphor: Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-.
Bornanone: Another bicyclic ketone with similar structural features.
Isobornyl Acetate: A related compound with an acetate ester group.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime, (2E)- is unique due to the presence of the oxime and pyridinecarbonyl functional groups, which impart distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
1980007-87-1 |
|---|---|
分子式 |
C16H19ClN2O2 |
分子量 |
306.79 g/mol |
IUPAC名 |
[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H19ClN2O2/c1-15(2)10-6-7-16(15,3)12(9-10)19-21-14(20)11-5-4-8-18-13(11)17/h4-5,8,10H,6-7,9H2,1-3H3/b19-12+ |
InChIキー |
LEHSMHHXKJBPFH-XDHOZWIPSA-N |
異性体SMILES |
CC1(C2CCC1(/C(=N/OC(=O)C3=C(N=CC=C3)Cl)/C2)C)C |
正規SMILES |
CC1(C2CCC1(C(=NOC(=O)C3=C(N=CC=C3)Cl)C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B12071215.png)
![(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12071217.png)


![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)






![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)


